molecular formula C14H11N3O B13752049 Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- CAS No. 61600-13-3

Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl-

Cat. No.: B13752049
CAS No.: 61600-13-3
M. Wt: 237.26 g/mol
InChI Key: DEHURSMVDCYOCA-UHFFFAOYSA-N
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Description

Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a butadienyl group with two cyano substituents and a phenyl group attached to the nitrogen atom of the acetamide moiety. Its distinct structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- typically involves the reaction of 4,4-dicyano-1,3-butadiene with N-phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted products depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-dicyano-1,3-butadienyl)-N-(3-methylphenyl)acetamide
  • N-(4,4-dicyano-1,3-butadienyl)-N-(2-methylphenyl)acetamide

Uniqueness

Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- is unique due to its specific substitution pattern and the presence of both cyano and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61600-13-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(4,4-dicyanobuta-1,3-dienyl)-N-phenylacetamide

InChI

InChI=1S/C14H11N3O/c1-12(18)17(14-7-3-2-4-8-14)9-5-6-13(10-15)11-16/h2-9H,1H3

InChI Key

DEHURSMVDCYOCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C=CC=C(C#N)C#N)C1=CC=CC=C1

Origin of Product

United States

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